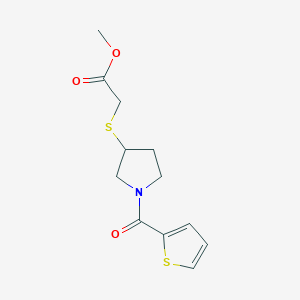

Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a thiophene ring, a pyrrolidine scaffold, and a thioether-linked acetate ester group. Its molecular structure integrates key pharmacophores:

- Thiophene-2-carbonyl moiety: Enhances aromatic interactions and metabolic stability due to the electron-rich thiophene ring .

- Thioether-acetate ester linkage: Improves membrane permeability and serves as a metabolically labile group for prodrug strategies.

Synthetically, it may be derived via coupling reactions between thiophene-2-carbonyl chloride and pyrrolidine derivatives, followed by thioether formation with methyl thioacetate.

Propriétés

IUPAC Name |

methyl 2-[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S2/c1-16-11(14)8-18-9-4-5-13(7-9)12(15)10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAHMFCTVSMBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as phosphorus pentasulfide (P4S10) and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thioester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the thioester group.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted thioesters or thiols.

Applications De Recherche Scientifique

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate has been evaluated for its effectiveness against various bacterial strains. Studies suggest that compounds containing thiophene can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial cell death .

Anticancer Activity

Thiophene derivatives are also noted for their anticancer properties. The structure of methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate may allow it to interact with specific molecular targets involved in cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects in various cancer cell lines, suggesting potential applications in cancer therapy .

Antioxidant Activity

The antioxidant properties of methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate have been explored due to the increasing interest in preventing oxidative stress-related diseases. Thiophene derivatives have demonstrated the ability to scavenge free radicals, which can contribute to cellular damage and aging .

Synthesis and Characterization

The synthesis of methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions starting from readily available thiophene derivatives and pyrrolidine precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Evaluation

In a study published in the Bulletin of Chemical Society of Ethiopia, researchers synthesized various thiophene derivatives and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate showed promising results, inhibiting bacterial growth at low concentrations .

Case Study 2: Cytotoxicity Assays

Another investigation focused on the cytotoxic effects of methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate on human cancer cell lines. The compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for developing anticancer agents .

Mécanisme D'action

The mechanism by which Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate exerts its effects is often related to its ability to interact with biological molecules. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the thioester group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared to four analogs (Table 1). Key insights include:

Table 1: Structural and Functional Comparison

Key Observations :

Thiophene Derivatives (Target vs. 2-(Thiophen-2-yl)acetic Acid): The target compound’s pyrrolidine-thioester extension may enhance target affinity compared to the simpler 2-(thiophen-2-yl)acetic acid, which lacks conformational rigidity .

Thioester-Linked Compounds (Target vs. This difference may influence binding to nucleic acid targets (e.g., viral polymerases) .

Chlorophenyl/Cyano Derivatives (Target vs. Ethyl 2-((4-(2-chlorophenyl)...)acetate): The chlorophenyl and cyano groups in the latter compound improve lipophilicity and metabolic stability, whereas the target’s thiophene-pyrrolidine system offers π-π stacking and enzyme active-site interactions .

ADMET Considerations :

- Thiophene-containing compounds (e.g., the target and analog) generally exhibit moderate metabolic clearance due to sulfur’s resistance to oxidation.

- Ester groups (common in all analogs) may confer prodrug-like properties, with hydrolysis rates varying based on substituents (e.g., methyl vs. ethyl esters) .

Activité Biologique

Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including cytotoxicity, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties:

- CAS Number: 777873-97-9

- Molecular Weight: 225.29 g/mol

- Functional Groups: Contains thiophene, pyrrolidine, and thioacetate moieties, contributing to its biological activity.

Cytotoxicity

Research indicates that compounds with similar structures exhibit moderate to good cytotoxic activity against various cancer cell lines. For instance, spiro-pyrrolidine derivatives have shown significant cytotoxic effects, suggesting that methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate may also possess similar properties .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Spiro-pyrrolidine derivative 1 | A431 | 15 | |

| Spiro-pyrrolidine derivative 2 | Jurkat | 20 | |

| Methyl 2-((1-(thiophene-2-carbonyl)... | TBD | TBD | TBD |

The biological activity of methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate may involve several mechanisms:

- Inhibition of Key Enzymes : Similar thiophene derivatives have been shown to inhibit enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways, as observed in related studies .

- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .

Case Studies

Several studies have investigated the biological effects of compounds with structural similarities to methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate.

Case Study 1: Cytotoxic Evaluation

A study published in the Journal of Heterocyclic Chemistry evaluated a series of thiophene-based compounds for their cytotoxic properties against various cancer cell lines. The study found that modifications on the thiophene ring significantly influenced the cytotoxic activity, indicating the importance of structural optimization for enhancing efficacy .

Case Study 2: Mechanistic Insights

Research conducted on pyrrolidine derivatives indicated that these compounds could modulate apoptotic pathways in cancer cells. The study highlighted the role of specific functional groups in enhancing the interaction with apoptotic proteins, leading to increased cell death rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.